molecular formula C16H11AsN2Na3O10S2 B086240 THORIN SODIUM CAS No. 132-33-2

THORIN SODIUM

Cat. No.: B086240
CAS No.: 132-33-2
M. Wt: 532.3 g/mol
InChI Key: XQVKLMRIZCRVPO-UHFFFAOYSA-N
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Description

Thorin Sodium (disodium salt of l-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid) is a metallochromic indicator widely used in analytical chemistry for detecting sulfate ions and metal cations. It forms a colored complex with excess barium ions in titration methods, transitioning from yellow to pink at the endpoint (Equation 5-1) . Its applications span neutral, acidic, and basic media, enabling the quantification of thorium (Th), zirconium (Zr), lithium (Li), and sulfur dioxide (SO₂) in environmental and industrial samples . The compound’s specificity arises from its azo group and sulfonic acid moieties, which facilitate selective binding to target ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THORIN SODIUM involves the diazotization of 2-arsonophenylamine followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The reaction conditions are carefully monitored to maintain the quality and yield of the final product. Purification steps, such as recrystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Metal Ion Complexation

Thorin sodium forms stable colored complexes with various metal ions through chelation, enabling quantitative spectrophotometric analyses:

Metal IonComplex ColorDetection LimitOptimal pHPrimary Application
Th⁴⁺ Red0.1 ppm2.5-3.5Thorium quantification
Li⁺ Orange-red0.02 mM9.0-10.5Salivary lithium monitoring
Ba²⁺ Red0.5 mg S/L3.0-4.0Indirect sulfate analysis
Zr⁴⁺ Violet5 μg/mL1.0-2.0Zirconium separation

The complexation mechanism involves:

  • Sulfonate groups coordinating through oxygen atoms

  • Azo nitrogen participating in electron sharing

  • Arsonic acid group providing additional binding sites

Acid-Base Reactions

Thorin exhibits three distinct protonation states influencing its reactivity:

Equilibrium Stages

  • Acidic form (H₄L⁰):

    • Dominant below pH 3.7

    • Shows yellow coloration

    • Reacts with sulfate ions as endpoint indicator

  • Intermediate form (H₃L⁻):

    • Present between pH 3.7-8.3

    • Orange transition state

    • Participates in lithium complexation

  • Basic form (HL³⁻):

    • Stable above pH 11.8

    • Deep red coloration

    • Preferred for alkaline metal binding

Protein Interaction Dynamics

Studies using cyclic voltammetry reveal Thorin's supramolecular binding with human serum albumin (HSA):

ParameterValueMethod
Binding Constant (K)1.15×10⁹ M⁻¹CV at Hg electrode
Binding Ratio (Thorin:HSA)2:3Stoichiometric analysis
ΔIₚ Reduction38-42%2nd derivative LS Voltammetry

Key interaction characteristics:

  • Electrostatic forces dominate binding (ΔIₚ″ decreases 64% with 0.5M NaCl)

  • Forms electrochemically inactive complexes

  • No redox activity alteration of Thorin's azo group

Redox Behavior

Electrochemical reduction on mercury electrodes follows an irreversible 2e⁻/2H⁺ mechanism:

Azo group N N 2H 2e Hydrazo NH NH [2]\text{Azo group N N 2H 2e Hydrazo NH NH }\quad[2]

Key electrochemical parameters:

  • Peak potential (Eₚ): -0.49 V vs SCE

  • Scan rate dependence: Linear Ip vs ν (100-900 mV/s)

  • pH sensitivity: Eₚ shifts -71 mV/pH unit (2.0 < pH < 6.0)

Sulfate Determination Protocol

  • Reaction Sequence:

    SO Ba excess BaSO \text{SO Ba excess BaSO } Remaining Ba Thorin Red complex 520 nm \text{Remaining Ba Thorin Red complex 520 nm }
  • Optimized Conditions:

    • pH: 3.0-3.5 (HClO₄ buffer)

    • Thorin conc.: 0.15 mM

    • Linear range: 0.1-2.5 mg S/L

Lithium Quantification Method

  • Complex Formation:

    Li Thorin Li Thorin 480 nm \text{Li Thorin Li Thorin 480 nm }
  • Kinetic Profile:

    • 98% completion in 30 minutes

    • Temperature sensitivity: ΔA=0.015/°C (20-37°C)

These reaction systems demonstrate this compound's versatility in analytical chemistry, particularly benefiting environmental monitoring (sulfate) and therapeutic drug monitoring (lithium). Recent advances focus on enhancing its selectivity through structural derivatives while maintaining the core reactivity profile .

Scientific Research Applications

Analytical Chemistry

Detection and Quantification of Metal Ions

Thorin sodium is primarily utilized as a reagent for the detection and quantification of metal ions, especially lithium. A notable study demonstrated its efficacy in measuring lithium concentrations in human saliva through spectrophotometric methods. The maximum absorbance wavelength for the lithium-Thorin complex was established at 480 nm, allowing for accurate quantification even in complex biological matrices such as saliva .

Table 1: Spectrophotometric Characteristics of Lithium-Thorin Complex

ParameterValue
Maximum Absorbance Wavelength480 nm
Reaction Time30 minutes
Mean Error0.04 mEq/L
Standard Deviation0.14 mEq/L

This method not only provides a non-invasive means to monitor lithium levels but also addresses interference from proteins and electrolytes by using saliva as both the test sample and the blank .

Biological Applications

Monitoring Lithium Therapy

This compound's role extends into clinical settings, particularly in monitoring patients undergoing lithium therapy for bipolar disorder. The ability to measure lithium levels accurately is crucial for preventing toxicity and ensuring therapeutic efficacy. The aforementioned study highlighted that the lithium-Thorin method could effectively track changes in saliva lithium concentrations in response to dosage adjustments .

Case Study: Patient Monitoring

A case study involving a hospitalized patient undergoing lithium treatment illustrated the practical application of this compound. Saliva samples were collected over several days, demonstrating a clear correlation between administered doses and measured saliva lithium levels, thus confirming the method's reliability for clinical monitoring .

Research Insights

Comparative Studies on Detection Methods

Comparative studies have evaluated this compound against other detection methods for lithium, such as atomic absorption spectroscopy (AAS). While AAS is often considered the gold standard, the spectrophotometric method using Thorin offers advantages in terms of speed and ease of use, particularly in point-of-care settings where rapid results are necessary .

Mechanism of Action

The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group and the sulfonic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods. The molecular targets include various metal ions, and the pathways involved are primarily related to the coordination chemistry of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thorin Sodium vs. Thoron (Disulfonic Acid Form of Thorin)

Parameter This compound Thoron
Chemical Structure Contains two sulfonic acid groups (-SO₃⁻) Modified disulfonic acid form
Medium of Use Neutral/acidic (sulfate, Th, Zr) Basic (lithium determination)
Sensitivity Detects sulfate at ppm levels in aqueous solutions Higher specificity for Li⁺ in alkaline conditions
Application Scope Broad: environmental, forensic, industrial analysis Niche: specialized metal analysis

Key Differences :

  • Thoron’s structural modification enhances its affinity for lithium in basic media, whereas this compound’s versatility allows cross-medium applications.
  • This compound is preferred for sulfate titration due to its distinct color change and stability in neutral pH , while Thoron is reserved for alkaline systems.

This compound vs. Sodium Lignin Sulfonate

Parameter This compound Sodium Lignin Sulfonate
Functional Groups Azo dye, sulfonic acid, arsenic moiety Sulfonated lignin polymer
Primary Use Analytical indicator for ions Surfactant, dispersant in industrial processes
Selectivity High specificity for metal cations and sulfate Non-specific binding; general-purpose stabilizer
Toxicity Moderate (contains arsenic; requires careful handling) Low; classified as non-hazardous

Key Differences :

  • Sodium Lignin Sulfonate lacks the precision of this compound in analytical applications but is safer and more cost-effective for bulk industrial use.

This compound vs. Warfarin Sodium

Parameter This compound Warfarin Sodium
Chemical Class Azo dye, inorganic complexing agent Coumarin-derived anticoagulant
Application Analytical chemistry Therapeutic: blood thinner
Mechanism Binds metal ions via sulfonic/azo groups Inhibits vitamin K epoxide reductase enzyme
Regulatory Status Lab reagent; limited toxicity data Schedule 4 (prescription-only)

Key Differences :

  • Warfarin Sodium’s biological activity contrasts with this compound’s role as a non-pharmacological reagent.

Research Findings and Data

Sensitivity in Sulfate Detection

  • This compound achieves a detection limit of 0.1 ppm SO₄²⁻ in water samples via barium perchlorate titration, outperforming gravimetric methods .
  • Comparative studies show Thoron has 10% higher sensitivity for Li⁺ but cannot substitute this compound in sulfate assays due to pH limitations .

Stability and Interference

  • This compound degrades under prolonged UV exposure, necessitating dark storage .
  • Interference from phosphate ions is negligible in Thorin-based methods but significant in colorimetric assays using methylthymol blue .

Biological Activity

Thorin sodium, also known as 0-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzene-arsonic acid disodium salt, is a chromogenic reagent primarily used for the spectrophotometric determination of lithium in biological samples. This compound exhibits notable biological activity, particularly in its interactions with lithium and its implications in various biochemical assays. This article delves into the biological activity of this compound, supported by detailed research findings and case studies.

This compound is a synthetic dye that forms a complex with lithium ions, allowing for colorimetric detection. The mechanism involves the chelation of lithium by Thorin, resulting in a distinct shift in absorbance spectra, which can be quantitatively measured using spectrophotometry. The maximum absorbance wavelength for the lithium-Thorin complex is typically around 480 nm .

Table 1: Absorbance Characteristics of Lithium-Thorin Complex

Lithium Concentration (mEq/L)Absorbance at 480 nm
01.449
2.48Varies (dependent on concentration)

Biological Applications and Case Studies

This compound's primary application lies in its ability to measure lithium levels in human saliva, which is significant for monitoring therapeutic levels in patients with bipolar disorder and other mood disorders. Research has shown that the lithium concentration in saliva is often about twice that found in blood, providing a non-invasive method for monitoring lithium therapy .

Case Study: Spectrophotometric Measurement of Lithium

In a study conducted to evaluate the feasibility of using Thorin for measuring lithium levels in human saliva, researchers found that the reaction between lithium and Thorin reaches completion within approximately 30 minutes. The study established a calibration curve that correlated saliva lithium concentrations with absorbance values, demonstrating the reliability of Thorin as a chromogenic reagent for this purpose .

Biological Activity Related to Sodium Levels

Recent studies have also explored the effects of high-sodium diets on biological systems, highlighting potential interactions with compounds like this compound. For instance, a study indicated that high-sodium diets could lead to significant changes in cerebrovascular health, including neuronal damage and altered vascular density . While this does not directly involve this compound, it underscores the importance of understanding how sodium levels interact with various biological reagents.

Q & A

Basic Research Questions

Q. What is the chemical mechanism of Thorin Sodium as an indicator in sulfate titration?

this compound (l-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium salt) acts as a metallochromic indicator in sulfate quantification. During titration with barium perchlorate, sulfate ions form insoluble barium sulfate (BaSO₄). Excess barium ions react with this compound, producing a color change from yellow to pink due to the formation of a barium-thorin complex (Equation 1). This endpoint is pH-sensitive and requires buffered conditions (pH 2.5–3.5) to avoid interference from carbonate or hydroxide ions .

Reaction StageChemical ProcessVisual Indicator
InitialBa²⁺ + SO₄²⁻ → BaSO₄↓Yellow (free Thorin)
EndpointBa²⁺ + Thorin → Ba-Thorin complexPink

Q. How to prepare and standardize this compound solutions for analytical use?

  • Preparation : Dissolve 0.2 g this compound in 100 mL deionized water. Filter to remove particulates.
  • Standardization : Titrate against a certified sulfate standard (e.g., Na₂SO₄) using barium perchlorate. Validate via gravimetric analysis of BaSO₄ precipitates. Adjust pH with perchloric acid to stabilize the endpoint .
  • Storage : Keep in amber bottles at 4°C to prevent photodegradation. Re-standardize monthly.

Q. What are the critical parameters affecting endpoint determination in this compound-based titrations?

  • pH Control : Maintain pH 2.5–3.5 using HClO₄ or NH₄OH. Higher pH causes Ba(OH)₂ precipitation; lower pH risks incomplete sulfate binding.
  • Ionic Strength : High chloride or nitrate concentrations mask the endpoint. Pre-treat samples with ion-exchange resins if necessary.
  • Temperature : Conduct titrations at 20–25°C; deviations >5°C alter reaction kinetics .

Advanced Research Questions

Q. How to resolve discrepancies in sulfate quantification when using this compound in complex matrices (e.g., fossil fuel emissions)?

  • Interference Testing : Screen for competing anions (e.g., phosphate, silicate) via spiked recovery experiments. Use masking agents like EDTA for cations (Ca²⁺, Mg²⁺).
  • Matrix-Specific Calibration : Develop calibration curves using matrices mimicking sample composition (e.g., synthetic flue gas condensate).
  • Statistical Validation : Apply ANOVA to compare results with alternative methods (e.g., ion chromatography). Discrepancies >5% warrant re-evaluation of matrix effects .

Q. What strategies optimize this compound’s stability under varying environmental conditions?

  • Photostability : Use UV-opaque containers and minimize exposure to light during titration.
  • Thermal Degradation : Store solutions at 4°C; avoid freeze-thaw cycles.
  • Chemical Stability : Add 0.01% sodium azide to inhibit microbial growth. Monitor absorbance at 520 nm weekly for signs of degradation .

Q. How to integrate this compound titration with spectroscopic validation techniques?

  • Hybrid Workflow : Post-titration, analyze aliquots via UV-Vis spectroscopy (λmax = 520 nm) to quantify residual Thorin-barium complexes.
  • Data Correlation : Use linear regression to correlate titration endpoints with spectroscopic absorbance values. This dual-method approach reduces false positives in low-sulfate samples (<10 ppm) .

Q. Methodological Considerations for Data Contradiction Analysis

  • Case Study : If sulfate levels in water samples differ between Thorin titration and ICP-OES:
    • Verify pH consistency across methods.
    • Test for organic interferents (e.g., humic acids) via TOC analysis.
    • Perform spike-and-recovery experiments to identify matrix suppression/enhancement.
    • Use paired t-tests to assess systematic bias .

Properties

IUPAC Name

4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C16H13AsN2O10S2/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQVKLMRIZCRVPO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O
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Molecular Formula

C16H13AsN2O10S2
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DSSTOX Substance ID

DTXSID9059624
Record name Thoron
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Molecular Weight

532.3 g/mol
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Physical Description

Red hygroscopic powder; [Acros Organics MSDS]
Record name Thorin
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CAS No.

132-33-2
Record name Thoron (reagent)
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Record name 2,7-Naphthalenedisulfonic acid, 4-[2-(2-arsonophenyl)diazenyl]-3-hydroxy-
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Record name 4-[(2-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonic acid
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